molecular formula C15H16N4O B2781729 (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2321337-22-6

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2781729
M. Wt: 268.32
InChI Key: LQULXCAZHSJJRT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been found to have promising therapeutic effects in the treatment of certain diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the reaction of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one with an appropriate reagent to obtain the desired product.

Starting Materials
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Reaction
Step 1: Dissolve 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in a suitable solvent., Step 2: Add an appropriate reagent to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.

Mechanism Of Action

The mechanism of action of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both involved in the activation of B cells and T cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively in vitro and in vivo. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, TAK-659 has been found to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its potent anti-tumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. Studies have shown that TAK-659 can cause liver damage and other adverse effects in animal models.

Future Directions

There are several future directions for research on (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one. One area of research is the development of more potent and selective inhibitors of BTK and ITK. Another area of research is the investigation of the potential applications of TAK-659 in the treatment of other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in humans.

Scientific Research Applications

The scientific research on (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has focused on its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

(E)-3-phenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-8-14(9-18)10-19-12-16-11-17-19/h1-7,11-12,14H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQULXCAZHSJJRT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

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